molecular formula C10H15FN2 B13333526 2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline

2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline

Cat. No.: B13333526
M. Wt: 182.24 g/mol
InChI Key: PJQLOHCOHORGIJ-ZETCQYMHSA-N
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Description

2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline is a chemical compound with the molecular formula C10H15FN2 It is known for its unique structure, which includes a fluorine atom and an aminoethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline typically involves the reaction of 5-fluoro-2-nitroaniline with (S)-1-amino-2-propanol under specific conditions. The reaction is carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the nitro group to an amino group. The reaction conditions include maintaining a temperature of around 50-60°C and a pressure of 1-2 atm.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1S)-1-aminoethyl]-5-chloro-N,N-dimethylaniline
  • 2-[(1S)-1-aminoethyl]-5-bromo-N,N-dimethylaniline
  • 2-[(1S)-1-aminoethyl]-5-iodo-N,N-dimethylaniline

Uniqueness

2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline

InChI

InChI=1S/C10H15FN2/c1-7(12)9-5-4-8(11)6-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m0/s1

InChI Key

PJQLOHCOHORGIJ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)F)N(C)C)N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)N(C)C)N

Origin of Product

United States

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